Dodec-11-EN-9-YN-1-OL
Description
Dodec-11-EN-9-YN-1-OL is a hypothetical unsaturated alcohol with a 12-carbon chain, featuring both a triple bond at position 9 (yn-9) and a double bond at position 11 (en-11), along with a hydroxyl group at the terminal position (C1).
Properties
CAS No. |
82334-20-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodec-11-en-9-yn-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,13H,1,5-12H2 |
InChI Key |
PQRCRBZCJIWISU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-11-EN-9-YN-1-OL can be synthesized through several methods. One common approach involves the partial hydrogenation of dodec-11-yn-1-ol. This process typically uses a palladium catalyst under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodec-11-EN-9-YN-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group into a carbonyl group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the triple bond into a single bond.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of alkanes
Substitution: Formation of ethers, esters, and other derivatives.
Scientific Research Applications
Dodec-11-EN-9-YN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodec-11-EN-9-YN-1-OL involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally related to Dodec-11-EN-9-YN-1-OL, differing in chain length, unsaturation type, and functional group positions. Key comparisons are summarized in Table 1.
Table 1: Structural and Physical Properties of Related Compounds
Structural Analysis
- Chain Length : this compound (C12) bridges mid-length (C10–C12) and long-chain (C16–C18) analogs. Longer chains (e.g., C18 in 11-OCTADECYN-1-OL) typically exhibit higher molecular weights and boiling points .
- Unsaturation : The dual en-yn system in this compound contrasts with single-unsaturated analogs. For example, 10-Undecen-1-ol’s isolated double bond imparts moderate reactivity (e.g., hydrogenation or epoxidation) , while 9-Decyn-1-ol’s triple bond enables click chemistry (e.g., azide-alkyne cycloaddition) . Conjugated en-yn systems may exhibit enhanced electrophilicity or polymerization tendencies.
Reactivity and Stability
- Double Bonds : E-11-Hexadecen-1-ol’s stereochemistry (E-configuration) suggests geometric stability in pheromone-like applications . This compound’s double bond at C11 may similarly influence stereoselective reactions.
- Triple Bonds : 9-Decyn-1-ol’s terminal alkyne is prone to oxidation or nucleophilic attack . A mid-chain triple bond (as in this compound) could mitigate such reactivity while enabling cross-coupling reactions.
- Combined Effects : The proximity of en and yn groups may lead to conjugation effects, altering electronic properties and susceptibility to radical or electrophilic addition.
Physical Properties
- Boiling Point : Saturated Dodecan-1-ol (b.p. ~259°C) has a higher boiling point than 10-Undecen-1-ol (unsaturated, lower molecular weight), reflecting reduced van der Waals interactions in unsaturated analogs. This compound’s boiling point is expected to fall between these values.
- Solubility : Terminal hydroxyl groups enhance water solubility in shorter chains (e.g., Dec-9-en-1-ol) , but hydrophobicity increases with chain length and unsaturation.
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